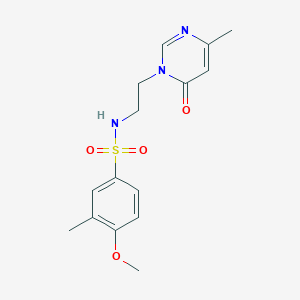![molecular formula C12H21NO2 B2382827 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-43-0](/img/structure/B2382827.png)
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as AMPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. AMPA belongs to the class of non-natural amino acids and is a potent agonist of the AMPA receptor, a subtype of the ionotropic glutamate receptor.
Wirkmechanismus
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid binds to the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor and induces a conformational change, leading to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the postsynaptic membrane and leads to the generation of an excitatory postsynaptic potential (EPSP). The EPSP can trigger the firing of an action potential and the transmission of the signal to the next neuron.
Biochemical and Physiological Effects:
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several biochemical and physiological effects. It enhances the release of neurotransmitters, such as dopamine and acetylcholine, and increases the activity of various enzymes, including protein kinase C and mitogen-activated protein kinase. 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been shown to improve cognitive function and memory in animal models and humans. It also exhibits neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several advantages for lab experiments. It is a potent and selective agonist of the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor, allowing for precise control of receptor activation. It is also stable and can be stored for long periods. However, 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has some limitations. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, requiring the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for the research of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid. One area of interest is the development of novel 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor modulators with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the role of the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor in various neurological and psychiatric disorders, such as depression and schizophrenia. The use of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid in combination with other drugs or therapies is also an area of potential research, as it may enhance the efficacy of existing treatments. Finally, the development of new techniques for the delivery of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, such as nanoparticles or liposomes, may improve its bioavailability and therapeutic potential.
Synthesemethoden
The synthesis of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves several steps. The first step is the protection of the carboxylic acid group of glycine with a tert-butyl ester. The second step involves the formation of a bicyclic ring system by reacting the protected amino acid with norbornene. The third step is the deprotection of the tert-butyl ester group, followed by the introduction of a methylbutyl substituent at the C-3 position of the bicyclic ring. The final step involves the deprotection of the amino group, resulting in the formation of 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been extensively used in scientific research due to its ability to selectively activate the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor. The 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor is a subtype of the ionotropic glutamate receptor and is involved in the regulation of synaptic plasticity, learning, and memory. 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has been used to study the role of the 2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid receptor in various physiological and pathological conditions, including neurodegenerative diseases, epilepsy, and addiction.
Eigenschaften
IUPAC Name |
2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-8(2)3-4-11-5-12(6-11,7-11)9(13)10(14)15/h8-9H,3-7,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJQFIIJEVAFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC12CC(C1)(C2)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)




![1-Methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2382759.png)

![1-[2-(4-methoxyphenoxy)ethyl]-2-(thiophen-2-ylmethyl)-1H-benzimidazole](/img/structure/B2382764.png)
![N-(2-furylmethyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2382766.png)
